Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

Description

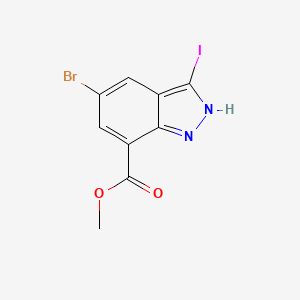

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a halogenated indazole derivative featuring bromine and iodine substituents at positions 5 and 3, respectively, and a methyl ester group at position 6. Indazoles are bicyclic aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic and steric properties. This compound’s structure is pivotal in medicinal chemistry, where halogenated indazoles are explored as kinase inhibitors, anticancer agents, and intermediates in organic synthesis .

Properties

Molecular Formula |

C9H6BrIN2O2 |

|---|---|

Molecular Weight |

380.96 g/mol |

IUPAC Name |

methyl 5-bromo-3-iodo-2H-indazole-7-carboxylate |

InChI |

InChI=1S/C9H6BrIN2O2/c1-15-9(14)6-3-4(10)2-5-7(6)12-13-8(5)11/h2-3H,1H3,(H,12,13) |

InChI Key |

OOHSIOFIXRDAEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C(NN=C12)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Two-Step Esterification and Iodination Protocol

The most extensively documented synthesis of methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate involves a sequential esterification and iodination process, as detailed in patent literature. This method prioritizes regioselectivity and functional group compatibility, ensuring high yields and purity.

Starting Material: 5-Bromo-1H-Indazole-7-Carboxylic Acid

The synthesis begins with 5-bromo-1H-indazole-7-carboxylic acid, a commercially available precursor. This compound serves as the foundation for introducing the methyl ester and iodine substituents.

Step 1: Methyl Ester Formation

The carboxylic acid group at the 7-position is converted to a methyl ester using methyl iodide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in dimethylformamide (DMF) at room temperature under inert conditions. This step proceeds via nucleophilic acyl substitution, where the deprotonated carboxylate attacks methyl iodide to form the ester.

Reaction Conditions:

- Solvent: DMF

- Base: K₂CO₃

- Alkylating Agent: Methyl iodide

- Temperature: Room temperature

- Duration: Overnight stirring

Step 2: Iodination at the 3-Position

The intermediate methyl 5-bromo-1H-indazole-7-carboxylate undergoes electrophilic iodination using N-iodosuccinimide (NIS) in the presence of silver nitrate (AgNO₃) as a catalyst. The reaction occurs in DMF or dichloromethane (DCM), with stirring at room temperature. Silver nitrate facilitates the generation of the iodinating agent, ensuring selective substitution at the 3-position.

Reaction Conditions:

- Solvent: DMF or DCM

- Iodinating Agent: NIS

- Catalyst: AgNO₃

- Temperature: Room temperature

- Duration: Overnight stirring

Alternative Halogenation Strategies

While less common, alternative routes involve pre-halogenated indazole cores. For example, bromination and iodination may precede esterification in multi-step sequences. However, these methods are less favored due to challenges in controlling regioselectivity and functional group stability.

Step-by-Step Procedural Details

Experimental Protocol from Patent Literature

The following procedure is adapted from EP3280419B1:

Esterification:

- Combine 5-bromo-1H-indazole-7-carboxylic acid (1.0 eq), methyl iodide (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.

- Stir the mixture under nitrogen at room temperature for 12–16 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography to isolate methyl 5-bromo-1H-indazole-7-carboxylate.

Iodination:

- Dissolve methyl 5-bromo-1H-indazole-7-carboxylate (1.0 eq) in DCM.

- Add NIS (1.1 eq) and AgNO₃ (0.1 eq).

- Stir at room temperature for 12 hours.

- Filter through Celite, concentrate under reduced pressure, and purify via recrystallization.

Critical Parameters for Success

- Solvent Choice: DMF enhances solubility of intermediates but may require rigorous drying to prevent hydrolysis.

- Catalyst Loading: AgNO₃ at 10 mol% optimizes iodination efficiency without side reactions.

- Purification: Silica gel chromatography effectively separates mono- and di-halogenated byproducts.

Reaction Optimization and Mechanistic Insights

Role of Silver Nitrate in Iodination

Silver nitrate facilitates the generation of an iodonium ion (I⁺), which acts as the electrophilic species. The mechanism proceeds via coordination of Ag⁺ to the indazole nitrogen, activating the ring for electrophilic attack. This step ensures precise substitution at the electron-rich 3-position.

Analytical Characterization and Validation

Spectroscopic Data

Applications in Pharmaceutical Research

Role in Btk Inhibitor Development

This compound serves as a key intermediate in synthesizing Btk inhibitors such as those disclosed in EP3280419B1. These inhibitors modulate B-cell signaling pathways, offering therapeutic potential in rheumatoid arthritis and lupus.

Versatility in Medicinal Chemistry

The compound’s halogen atoms enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in creating diverse pharmacophores.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is employed in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.

Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The bromine and iodine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Table 1: Key Structural and Property Comparisons

*LogP values estimated via analogy to halogenated aromatic compounds.

Key Observations :

Halogen Effects :

- Iodine vs. Bromine : The 3-iodo substituent in the target compound increases molecular weight and lipophilicity (LogP) compared to bromine-only analogs (e.g., Methyl 5-bromo-1H-indazole-7-carboxylate). Iodine’s larger atomic radius may sterically hinder interactions in biological systems but enhances reactivity in cross-coupling reactions .

- Electrophilicity : The electron-withdrawing effects of halogens at positions 3 and 5 activate the indazole core for nucleophilic aromatic substitution.

Ester Position :

- The 7-carboxylate group in the target compound improves aqueous solubility compared to 5-carboxylate analogs (e.g., Methyl 3-bromo-1H-indazole-5-carboxylate), which are more lipophilic .

Indazole vs. Indole :

- Indazoles (two adjacent nitrogens) exhibit greater polarity and metabolic stability than indoles (one nitrogen), making them preferred in drug design. For example, Methyl 4-bromo-1H-indole-7-carboxylate () is less stable under oxidative conditions .

Biological Activity

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Indazoles are known for their potential therapeutic applications, particularly in oncology. This compound is a derivative that may exhibit significant antitumor properties. The structural modifications in indazoles can influence their biological activity, making them valuable candidates for drug development.

2. Synthesis of this compound

The synthesis of this compound typically involves the bromination and iodination of indazole derivatives followed by esterification. The general synthetic route includes:

- Bromination : Introduction of bromine at the 5-position.

- Iodination : Introduction of iodine at the 3-position.

- Carboxylation : Formation of the carboxylate group at the 7-position.

These steps are crucial as they define the compound's reactivity and biological profile.

3.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. The compound has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 5.15 | Induction of apoptosis via p53 pathway |

| A549 (lung cancer) | 0.80 | Mitochondrial apoptosis pathway |

| MCF-7 (breast cancer) | 0.34 | ROS-mediated apoptosis |

The compound exhibits a dose-dependent inhibition of cell proliferation and promotes apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest in the G0/G1 phase, which is critical for preventing tumor growth.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .

4.1 In Vitro Studies

In vitro experiments have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a notable decrease in viability for K562 and A549 cells, indicating its potential as an effective anticancer agent.

4.2 In Vivo Studies

Further investigations into animal models have shown that this indazole derivative can suppress tumor growth without causing significant toxicity to normal cells. These findings support its potential for development into a therapeutic agent with low side effects compared to conventional chemotherapeutics.

5. Conclusion

This compound represents a promising candidate in cancer therapy due to its potent antitumor activity and favorable safety profile. Continued research is necessary to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

6. Future Directions

Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- Exploration of structure–activity relationships (SAR) to enhance potency.

- Clinical trials to assess therapeutic efficacy in humans.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: A two-step synthesis is typical:

Bromination : Start with methyl 1H-indazole-7-carboxylate. Use N-bromosuccinimide (NBS) in acetic acid at 60–80°C for regioselective bromination at the 5-position .

Iodination : Introduce iodine at the 3-position using iodine monochloride (ICl) in dichloromethane under controlled temperature (0–5°C) to avoid over-iodination.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps if further functionalization is needed .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

- Structural Confirmation :

Q. What solvents and storage conditions are optimal for maintaining stability?

Methodological Answer :

- Solubility : DMSO or DMF for dissolution; avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis .

- Storage : Store at –20°C under inert gas (argon) in amber vials to mitigate light-induced degradation and halogen loss.

Advanced Research Questions

Q. How can computational tools predict reactivity patterns in cross-coupling reactions involving this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings (e.g., iodine substitution with aryl boronic acids). Focus on steric effects from the 5-bromo substituent.

- Retrosynthetic AI : Platforms like Pistachio/Bkms_metabolic predict feasible routes by analyzing halogen displacement kinetics .

Q. How do steric and electronic effects of bromine/iodine substituents influence regioselectivity in further functionalization?

Methodological Answer :

- Steric Effects : The 3-iodo group hinders electrophilic substitution at C-3 but facilitates oxidative addition in Pd-catalyzed couplings.

- Electronic Effects : Bromine at C-5 deactivates the ring, directing nucleophilic attacks to C-4 or C-6. Validate via Hammett plots or kinetic isotope studies .

Q. How should researchers resolve contradictions in crystallographic data for halogen positioning?

Methodological Answer :

Q. What strategies mitigate halogen exchange during nucleophilic substitution reactions?

Methodological Answer :

- Low-Temperature Conditions : Perform reactions at –40°C to reduce iodide/bromide scrambling.

- Protecting Groups : Temporarily protect the carboxylate ester as a tert-butyl ester to minimize electron-withdrawing effects that promote exchange .

Q. How can researchers validate biological activity data against potential synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.